molecular formula C9H10N4O2S B12917406 N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine CAS No. 90019-53-7

N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine

Cat. No.: B12917406
CAS No.: 90019-53-7
M. Wt: 238.27 g/mol
InChI Key: BASJKNBWNYNSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid typically involves the condensation of a pyrazole derivative with a suitable pyrimidine precursor. One common method involves the reaction of 5-methylthio-1H-pyrazole-4-carbaldehyde with 2-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Studied for its anticancer properties, with some derivatives showing promising activity against certain cancer cell lines.

    Industry: Utilized in the development of fluorescent probes and materials for optical applications.

Mechanism of Action

The mechanism of action of 2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.

    5-Methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine: A related compound with serotonin receptor antagonist activity.

Uniqueness

2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine, also known as 2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological effects, particularly its role as a kinase inhibitor and its applications in cancer therapy.

Synthesis and Structural Properties

The synthesis of this compound typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. A common method employs the reaction of 5-methylthio-1H-pyrazole-4-carbaldehyde with 2-aminopyrimidine in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as a solvent at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .

PropertyValue
CAS No. 90019-53-7
Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
IUPAC Name 2-[(5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetic acid
InChI Key BASJKNBWNYNSML-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, which leads to the inhibition of their activity. This interaction can suppress cell proliferation and induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Kinase Inhibition: The compound has been shown to inhibit various kinases involved in cancer progression. For example, in vitro studies have demonstrated its effectiveness against Akt kinases, which are crucial for cell survival and growth .
  • Cell Line Studies: In studies involving different cancer cell lines (e.g., HCT116 and OVCAR-8), the compound displayed notable antiproliferative activity with IC50 values indicating potent inhibition .

Other Biological Activities

In addition to its anticancer effects, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity: Some analogues have shown promising results against various pathogens, suggesting potential applications in treating infections .
  • Immunosuppressive Effects: The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH) has opened avenues for its use as an immunosuppressive agent .

Properties

CAS No.

90019-53-7

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

2-[(5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetic acid

InChI

InChI=1S/C9H10N4O2S/c1-16-8-4-7(10-5-9(14)15)13-6(12-8)2-3-11-13/h2-4,10H,5H2,1H3,(H,14,15)

InChI Key

BASJKNBWNYNSML-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=NN2C(=C1)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.